molecular formula C17H22ClNO2 B11968971 alpha-Benzyl-N-methylveratrylamine hydrochloride CAS No. 6269-05-2

alpha-Benzyl-N-methylveratrylamine hydrochloride

Cat. No.: B11968971
CAS No.: 6269-05-2
M. Wt: 307.8 g/mol
InChI Key: MLBMDYZZPQOPKO-UHFFFAOYSA-N
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Description

Alpha-Benzyl-N-methylveratrylamine hydrochloride: is a chemical compound with the molecular formula C16H19N·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-N-methylveratrylamine hydrochloride typically involves the alkylation of N-methylveratrylamine with benzyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Benzyl-N-methylveratrylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

Alpha-Benzyl-N-methylveratrylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a central nervous system stimulant.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Benzyl-N-methylveratrylamine hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This interaction leads to enhanced synaptic transmission and increased neuronal activity.

Comparison with Similar Compounds

    N-methylphenethylamine: Shares a similar phenethylamine backbone but lacks the benzyl group.

    Benzylamine: Contains the benzyl group but lacks the N-methyl and veratryl groups.

    Veratrylamine: Contains the veratryl group but lacks the benzyl and N-methyl groups.

Uniqueness: Alpha-Benzyl-N-methylveratrylamine hydrochloride is unique due to its combination of benzyl, N-methyl, and veratryl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

6269-05-2

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-methyl-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C17H21NO2.ClH/c1-18-15(11-13-7-5-4-6-8-13)14-9-10-16(19-2)17(12-14)20-3;/h4-10,12,15,18H,11H2,1-3H3;1H

InChI Key

MLBMDYZZPQOPKO-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

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